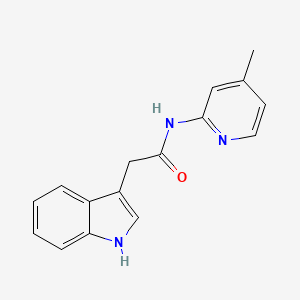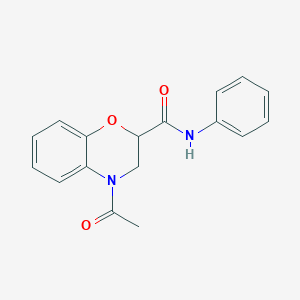![molecular formula C13H19NO4S B7465400 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid, also known as MPA, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. MPA is a derivative of ibuprofen and has been shown to have similar anti-inflammatory effects. In recent years, MPA has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for causing pain and swelling. By inhibiting the activity of COX enzymes, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid reduces the production of prostaglandins and thereby reduces inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have other biochemical and physiological effects. 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to reduce oxidative stress and to have neuroprotective effects. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have potential anti-tumor properties and has been investigated as a potential treatment for various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in laboratory experiments is its well-established synthesis method and availability. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in laboratory experiments is its potential side effects, which may confound the results of experiments.
Orientations Futures
There are several future directions for the use of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in scientific research. One area of future research is the investigation of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid as a potential treatment for various types of cancer. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to investigate the potential side effects of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid and to develop safer and more effective alternatives.
Méthodes De Synthèse
The synthesis of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid involves the reaction of ibuprofen with sulfonyl chloride and isopropylamine. The resulting compound is then further purified to obtain 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid. The synthesis method of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been well established and is widely used in laboratories.
Applications De Recherche Scientifique
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been used in various scientific research studies due to its anti-inflammatory and analgesic properties. 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to reduce inflammation in various animal models of arthritis and has also been used to study the effects of inflammation on various physiological processes. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been used in studies investigating the role of inflammation in cancer and has been shown to have potential anti-cancer properties.
Propriétés
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10(2)8-14(9-13(15)16)19(17,18)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIFRYRTCHSWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B7465324.png)

![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465349.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)
![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)

![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
